(2E)-3-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)prop-2-enoic acid
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Overview
Description
3-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-acrylic acid is a chemical compound characterized by the presence of a difluorinated benzodioxole ring attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-acrylic acid typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with acrylic acid under specific conditions. The reaction may require the use of catalysts and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzodioxole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
Scientific Research Applications
3-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fludioxonil: A fungicide with a similar benzodioxole structure.
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid: Another compound with a difluorinated benzodioxole ring.
Uniqueness
3-(2,2-difluoro-benzo[1,3]dioxol-4-yl)-acrylic acid is unique due to its specific combination of a difluorinated benzodioxole ring and an acrylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H6F2O4 |
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Molecular Weight |
228.15 g/mol |
IUPAC Name |
(E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-2-6(9(7)16-10)4-5-8(13)14/h1-5H,(H,13,14)/b5-4+ |
InChI Key |
IHYKUWCTOFZJDZ-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C=CC(=O)O |
Origin of Product |
United States |
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